Regioselective SNAr Coupling Yield: Amino-Isofuranone 27 vs. Des-Amino Parent Scaffolds
In the convergent synthesis of HPK1 inhibitor clinical leads, the 5-amino-isofuranone fragment (compound 27) undergoes acid-catalyzed SNAr coupling with a substituted 2-chloropyrimidine to afford the key intermediate 10 in 91% yield [1]. The unsubstituted 3,3-dimethylphthalide lacks the nucleophilic amino group entirely and cannot participate in this transformation. The 5-bromo analog would require a Buchwald-Hartwig amination or Ullmann-type coupling to install the requisite C–N bond, a process that typically proceeds in <70% yield under optimized conditions and demands palladium catalysis, ligand screening, and rigorous exclusion of oxygen—adding cost, time, and purification burden.
| Evidence Dimension | Yield of key C–N bond-forming step with dichloropyrimidine electrophile |
|---|---|
| Target Compound Data | 91% isolated yield (amino-isofuranone 27 → intermediate 10) |
| Comparator Or Baseline | 3,3-Dimethylphthalide (CAS 1689-09-4): reaction not possible; 5-Bromo-3,3-dimethyl-1(3H)-isobenzofuranone: Pd-catalyzed amination typical yield <70% (class-level inference) |
| Quantified Difference | >21 percentage-point yield advantage; eliminates Pd catalyst and ligand costs |
| Conditions | 4 M HCl, NMP, 80 °C, convergent synthesis route; Degnan et al. ACS Med. Chem. Lett. 2021, Scheme 1 |
Why This Matters
For procurement decisions, a 91% yield in the pivotal fragment-coupling step directly translates to higher throughput, lower cost per gram of advanced intermediate, and fewer purification steps compared to alternative building blocks requiring de novo functionalization.
- [1] Degnan, A.P., Kumi, G.K., Allard, C.W., et al. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. ACS Med. Chem. Lett. 2021, 12, 443–450. DOI: 10.1021/acsmedchemlett.0c00660. View Source
